![molecular formula C17H21N3OS B2687309 N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 361172-53-4](/img/structure/B2687309.png)
N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in the field of pharmaceutics and medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are generally synthesized using a variety of strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The structure of the compound also includes a thieno group, which is a sulfur-containing heterocycle, and a pivalamide group, which is a type of amide .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a wide variety of chemical reactions. They can act as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .Applications De Recherche Scientifique
Antimycobacterial Activity
N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide and similar compounds have been explored for their antimycobacterial activities. For instance, derivatives substituted with pivaloyloxymethyl groups aimed to enhance lipophilicity and cellular permeability were studied for their effectiveness against Mycobacterium tuberculosis. These derivatives were designed to be transformed by esterases into active species after entering the mycobacterial cell wall, with some exhibiting activities significantly surpassing the potency of standard treatments like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
Cystic Fibrosis Therapy
Research into cystic fibrosis therapy has identified compounds similar to this compound for their potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Specifically, derivatives that restrict rotation about the bithiazole-tethering showed significant improvements in corrector activity, highlighting the importance of molecular conformation in therapeutic efficacy (Yu et al., 2008).
Hydrolysis Methodologies
The compound and its derivatives have been part of studies focusing on hydrolysis methodologies. For example, pivalamide (trimethylacetamide, pivaloylamino) hydrolysis using Fe(NO3)3 in MeOH at room temperature offers a straightforward method to obtain corresponding amines from 2-pivalamido-3H-pyrimidin-4-ones or related structures, which is significant for chemical synthesis processes (Bavetsias, Henderson, & McDonald, 2004).
Gene Silencing for Renal Disease Treatment
Gene silencing technologies utilizing pyrrole-imidazole (PI) polyamides, which bind to the minor groove of DNA, have been explored for treating renal diseases. These compounds can inhibit gene expression of factors like TGF-β1, a key player in renal disease progression, offering a novel approach for conditions currently lacking effective treatments (Matsuda et al., 2011).
Antimicrobial Activity
New thienopyrimidine derivatives, including structures related to this compound, have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives showed significant antimicrobial activities, pointing to their potential use in combating various microbial infections (Bhuiyan et al., 2006).
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-7-5-6-8-14(11)20-15(18-16(21)17(2,3)4)12-9-22-10-13(12)19-20/h5-8H,9-10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJPULCNKQQIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

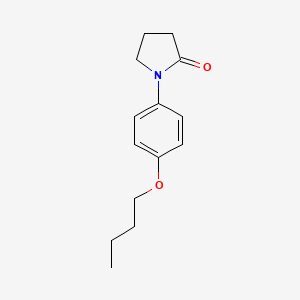
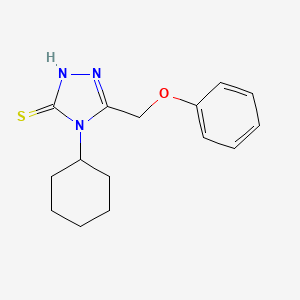

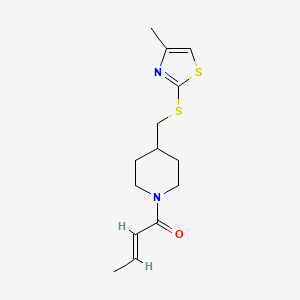
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2687231.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide](/img/structure/B2687232.png)
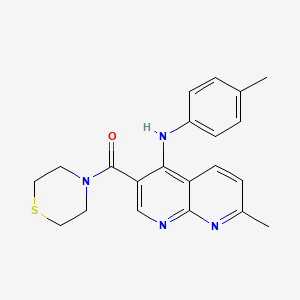

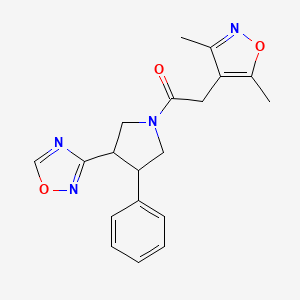
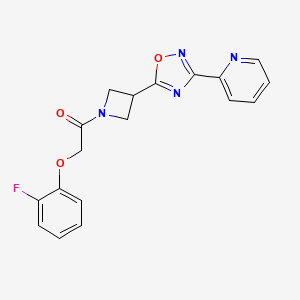
![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)
![N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2687243.png)
![(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2687245.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)